Nelumol A (CAS 77836-86-3) is a highly pure, naturally derived oxyprenylated phenylpropanoid that functions as a potent, non-steroidal Farnesoid X Receptor (FXR) agonist [1]. Originally isolated from botanical sources such as Ligularia nelumbifolia, it is now accessible via chemical synthesis for commercial procurement [1]. In laboratory and industrial workflows, Nelumol A is primarily utilized as a lead scaffold and reference compound in metabolic disorder research, specifically targeting bile acid homeostasis, lipid metabolism, and inflammatory responses. Its defined molecular structure (C21H30O4) and stable handling properties make it an excellent candidate for in vitro screening assays and structure-activity relationship (SAR) library development, offering a reliable alternative to traditional steroidal ligands.
Substituting Nelumol A with generic steroidal FXR agonists like chenodeoxycholic acid (CDCA) or early-generation synthetic benchmarks like GW4064 introduces significant experimental and developmental liabilities [1]. Steroidal ligands such as CDCA often exhibit cross-reactivity with other nuclear receptors, complicating target-specific assay readouts. Conversely, while synthetic benchmarks like GW4064 possess high potency, their utility in advanced preclinical models is severely bottlenecked by poor in vivo bioavailability and documented adverse toxicological effects [1]. Procuring the exact Nelumol A scaffold provides a non-steroidal, natural product-derived backbone that circumvents the off-target promiscuity of bile acids and the pharmacokinetic limitations of legacy synthetic compounds, ensuring cleaner data in reporter assays and more viable downstream lead optimization.
In standardized HepG2 dual-luciferase reporter workflows, Nelumol A provides a critical non-steroidal calibration standard. Tested at concentrations of 10-50 μM, it delivers Farnesoid X Receptor (FXR) transactivation levels comparable to the endogenous steroidal reference, chenodeoxycholic acid (CDCA) [1]. This allows for robust assay validation without the pleiotropic receptor cross-talk inherent to steroidal compounds.
| Evidence Dimension | In vitro FXR transactivation potency |
| Target Compound Data | Active at 10-50 μM |
| Comparator Or Baseline | CDCA (Endogenous steroidal reference) |
| Quantified Difference | Comparable transactivation efficacy without a steroidal backbone |
| Conditions | HepG2 cell dual-luciferase reporter assay |
Assay developers should procure Nelumol A as a reference standard to ensure FXR-specific readouts in high-throughput screening, avoiding the off-target noise generated by endogenous bile acids.
When selecting scaffolds for FXR-targeted lead optimization, synthetic benchmarks such as GW4064 present severe downstream liabilities, specifically low in vivo bioavailability and off-target adverse effects [1]. Nelumol A provides a structurally distinct oxyprenylated phenylpropanoid precursor that circumvents these specific pharmacokinetic bottlenecks, offering a more developable natural product baseline for chemical modification [1].
| Evidence Dimension | Preclinical scaffold viability and safety profile |
| Target Compound Data | Natural oxyprenylated phenylpropanoid scaffold |
| Comparator Or Baseline | GW4064 (High-affinity synthetic agonist) |
| Quantified Difference | Avoidance of GW4064-specific low bioavailability and adverse effect profiles |
| Conditions | Preclinical drug development and in vivo modeling |
Procurement teams sourcing starting materials for metabolic drug development should select Nelumol A over GW4064 to avoid investing in scaffolds with known, insurmountable bioavailability limitations.
For medicinal chemistry workflows requiring diverse FXR agonist libraries, Nelumol A serves as a critical non-coumarin building block. While the well-known comparator auraptene relies on a coumarin core, Nelumol A utilizes a distinct phenylpropanoid architecture while maintaining parallel FXR agonistic activity in vitro [1]. This structural divergence is essential for generating novel, patentable derivatives.
| Evidence Dimension | Chemical scaffold diversity with maintained activity |
| Target Compound Data | Non-coumarin phenylpropanoid architecture |
| Comparator Or Baseline | Auraptene (Coumarin-based phenylpropanoid) |
| Quantified Difference | Distinct core geometry with comparable FXR activation capability |
| Conditions | Chemical library synthesis and SAR mapping |
Buyers assembling compound libraries for SAR mapping must procure Nelumol A to guarantee non-coumarin structural diversity, which is critical for bypassing existing intellectual property and binding constraints.
Because Nelumol A achieves FXR transactivation comparable to CDCA without possessing a steroidal core[1], it is highly suited for use as a positive control in HTS assays targeting metabolic receptors. Procuring Nelumol A allows assay developers to calibrate dual-luciferase reporter systems in HepG2 cells while minimizing the risk of off-target activation commonly seen with bile acid derivatives.
Given the severe bioavailability and toxicity limitations of synthetic benchmarks like GW4064 [1], pharmaceutical procurement teams can utilize Nelumol A as a foundational starting material for lead optimization. Its natural oxyprenylated phenylpropanoid structure provides a viable alternative pathway for developing therapeutics targeting non-alcoholic steatohepatitis (NASH), lipid metabolism disorders, and bile acid dysregulation.
For research groups mapping the FXR ligand-binding domain, relying solely on coumarin-based natural products like auraptene limits chemical space. Incorporating Nelumol A into SAR studies introduces a critical non-coumarin variable that maintains potent FXR agonism [1]. This makes it an essential procurement target for synthesizing next-generation, patentable FXR modulators.